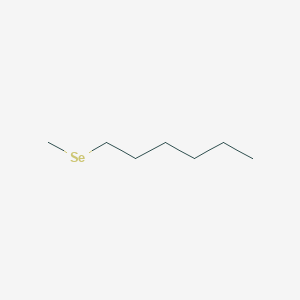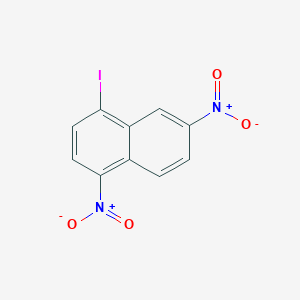
4-Iodo-1,6-dinitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,6-dinitronaphthalene is an organic compound with the molecular formula C10H5IN2O4 It is a derivative of naphthalene, characterized by the presence of iodine and nitro groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,6-dinitronaphthalene typically involves the nitration of 1-iodonaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually performed at low temperatures to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of dinitronaphthalene compounds, including this compound, often employs similar nitration techniques. advancements in green chemistry have led to the development of more environmentally friendly methods, such as using solid superacid catalysts like sulfated zirconia (SO42−/ZrO2) in the presence of dioxygen and acetic anhydride .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,6-dinitronaphthalene undergoes various chemical reactions, including:
Nitration: Introduction of additional nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogen exchange reactions using reagents like sodium iodide.
Major Products:
Reduction: Formation of 4-amino-1,6-dinitronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-Iodo-1,6-dinitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-1,6-dinitronaphthalene involves its interaction with specific molecular targets. The nitro groups on the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
- 4-Iodo-1,8-dinitronaphthalene
Comparison: 4-Iodo-1,6-dinitronaphthalene is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct chemical properties.
Properties
CAS No. |
827041-35-0 |
|---|---|
Molecular Formula |
C10H5IN2O4 |
Molecular Weight |
344.06 g/mol |
IUPAC Name |
4-iodo-1,6-dinitronaphthalene |
InChI |
InChI=1S/C10H5IN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H |
InChI Key |
BQAWSSGGAPMESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


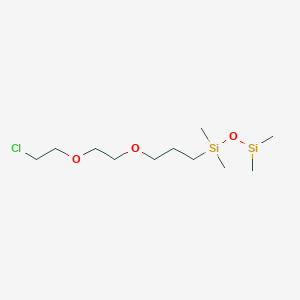

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
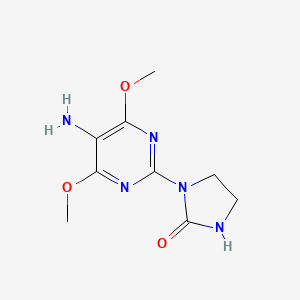
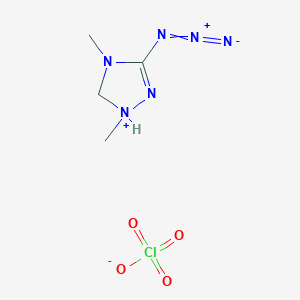
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
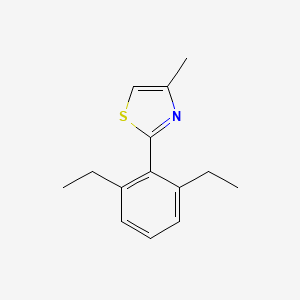
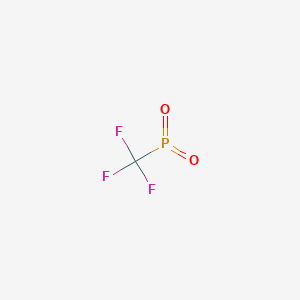
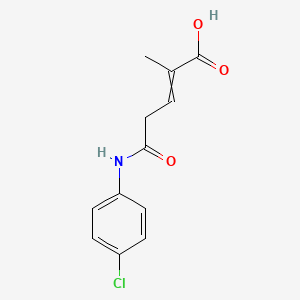
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
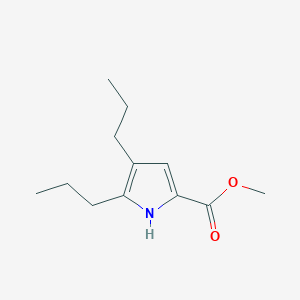
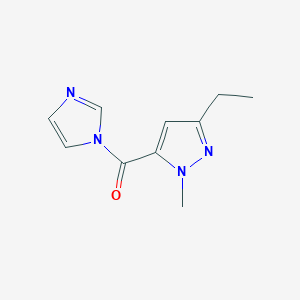
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
